molecular formula C23H23N3O3S B2676045 methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1206988-62-6

methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2676045
CAS No.: 1206988-62-6
M. Wt: 421.52
InChI Key: UBIAPVRMGRLKCW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an indole, an imidazole, and a thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thioether Formation: The indole derivative is then reacted with a thioether reagent, such as 2-bromoethyl methyl sulfide, under basic conditions to form the thioether linkage.

    Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent, such as glyoxal, to form the imidazole ring.

    Final Esterification: The final step involves esterification with methyl chloroacetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the indole and imidazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide, ether derivatives.

Scientific Research Applications

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.

    Material Science: The unique electronic properties of the indole and imidazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and imidazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the p-tolyl group, which may affect its electronic properties and reactivity.

    Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate: Contains a phenyl group instead of a p-tolyl group, which may influence its steric and electronic characteristics.

Uniqueness

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is unique due to the presence of both the indole and imidazole rings, as well as the thioether linkage

Properties

IUPAC Name

methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-16-7-9-18(10-8-16)20-13-24-23(26(20)14-22(28)29-2)30-15-21(27)25-12-11-17-5-3-4-6-19(17)25/h3-10,13H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAPVRMGRLKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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